molecular formula C9H15NO B14004210 ((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol

((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol

Cat. No.: B14004210
M. Wt: 153.22 g/mol
InChI Key: GIWSTQIBLPCSDX-ZAZKALAHSA-N
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Description

((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol: is a complex organic compound characterized by its unique hexahydrocyclopropa[b]pyrrolizin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The synthetic route may include cyclopropanation reactions, followed by pyrrolizine ring formation and subsequent functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol: has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific hexahydrocyclopropa[b]pyrrolizin core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

[(2R,4R)-1-azatricyclo[4.3.0.02,4]nonan-6-yl]methanol

InChI

InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)8-4-7(8)5-9/h7-8,11H,1-6H2/t7-,8-,9?/m1/s1

InChI Key

GIWSTQIBLPCSDX-ZAZKALAHSA-N

Isomeric SMILES

C1CC2(C[C@H]3C[C@H]3N2C1)CO

Canonical SMILES

C1CC2(CC3CC3N2C1)CO

Origin of Product

United States

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